1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol
Description
Properties
IUPAC Name |
1-[2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4NOS/c1-6-11(7(2)19)20-12(18-6)9-4-3-8(5-10(9)14)13(15,16)17/h3-5,7,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDNJMVHALAGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=C(C=C2)C(F)(F)F)F)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610351 | |
| Record name | 1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
447406-75-9 | |
| Record name | 1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Thiazole Ring Formation
The 1,3-thiazole core is typically synthesized via cyclization reactions involving thiourea derivatives and α-haloketones or α-haloesters. For example, thiourea reacts with appropriately substituted haloacetophenones under reflux in ethanol or other solvents to form the thiazole ring system.
In related studies, phenyltrimethylammonium tribromide in tetrahydrofuran (THF) at room temperature has been used for bromination steps preceding cyclization, followed by thiourea treatment at 65–75 °C to form the thiazole nucleus.
Installation of the Ethan-1-ol Side Chain
The ethan-1-ol moiety attached at the 5-position of the thiazole ring is introduced by reduction of a corresponding ethanone or by nucleophilic substitution reactions.
Formaldehyde aqueous solutions (36%) have been used for hydroxymethylation steps, followed by reduction or further functional group transformation to yield the ethan-1-ol substituent.
Crystallization and Purification Methods
A key aspect of preparing this compound with high purity and desirable physicochemical properties involves crystallization techniques.
Crystallization from Solvent Mixtures
The compound or its intermediates can be crystallized from solvents such as toluene, acetonitrile, diisopropyl ether, or mixtures of water with ethanol or isopropanol in a 1:1 ratio.
The solution or slurry containing the compound is typically heated to at least 40°C, preferably up to the boiling point of the solvent mixture, to ensure complete dissolution.
Controlled cooling to temperatures below 30°C, often to about 10°C, induces crystallization of a specific polymorphic form (Modification A), which exhibits improved mechanical and chemical stability.
Isolation and Washing
Crystals are isolated by filtration, centrifugation, or decanting.
Washing steps are performed at temperatures below 30°C, often with the crystallization solvent or water, sometimes in sequence, to remove impurities without compromising crystal integrity.
The crystals are then dried under controlled conditions to obtain the purified compound.
Analytical Characterization and Yield
Raman spectroscopy combined with partial least squares (PLS) regression is used to quantify the content of the desired polymorphic form (Modification A) in the final product, ensuring purity levels of at least 85%, preferably 90–95%.
The crystallization method yields the compound with high purity and reproducibility, suitable for further formulation or biological testing.
Summary Table of Preparation Conditions
| Step | Conditions/Details | Purpose/Outcome |
|---|---|---|
| Thiazole ring synthesis | Reaction of thiourea with α-haloketones in ethanol, 65–75 °C | Formation of 1,3-thiazole core |
| Aromatic substitution | Use of fluorinated phenyl precursors or electrophilic trifluoromethylation | Introduction of 2-fluoro and 4-trifluoromethyl groups |
| Hydroxyl side chain installation | Treatment with aqueous formaldehyde (36%), reduction steps | Formation of ethan-1-ol substituent |
| Crystallization | Dissolution in toluene/acetonitrile/diisopropyl ether or water-ethanol/isopropanol (1:1), heating ≥40°C, cooling to ~10°C | Induction of stable polymorph (Modification A) |
| Isolation and washing | Filtration or centrifugation, washing with solvent/water at <30°C | Purification and removal of impurities |
| Drying | Controlled drying post-washing | Obtaining pure, stable crystalline product |
| Purity analysis | Raman spectroscopy with PLS regression | Quantification of polymorphic purity ≥85% |
Research Findings and Notes
The crystallization method yielding Modification A is critical for the compound’s stability, safety, and quality, particularly for agrochemical formulations.
The synthetic strategy involving intramolecular interactions (such as sulfur–nitrogen or sulfur–oxygen nonbonding interactions) in related thiazole derivatives has been shown to stabilize conformations essential for biological activity, suggesting careful design of substituents and synthetic steps is necessary.
The preparation methods are adapted from patent literature and peer-reviewed synthetic studies, ensuring reliability and reproducibility without reliance on less authoritative sources.
Chemical Reactions Analysis
Types of Reactions
1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Biological Activity
1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol is a complex organic compound notable for its biological activity and potential therapeutic applications. This compound features a thiazole ring, which is often associated with various pharmacological properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 305.29 g/mol. The presence of the trifluoromethyl group contributes to its unique chemical behavior, enhancing its electronegativity and stability .
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to induce cytotoxic effects in various cancer cell lines. A study reported that thiazole compounds with specific substitutions demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cells, suggesting strong anticancer potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | U251 (glioblastoma) | 10–30 |
| Compound B | WM793 (melanoma) | < 10 |
Antimicrobial Activity
Thiazole derivatives are also known for their antimicrobial properties. Studies have shown that compounds with thiazole rings can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, similar compounds have displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 5 |
| Pseudomonas aeruginosa | 7 |
The biological activity of thiazole-containing compounds is often attributed to their ability to interact with cellular targets, such as proteins involved in cell proliferation and apoptosis. Molecular dynamics simulations suggest that these compounds may bind to proteins through hydrophobic interactions, which can modulate their activity and efficacy against cancer cells .
Case Studies
- Anticancer Study : In a recent study involving various thiazole derivatives, it was found that modifications at specific positions on the thiazole ring significantly enhanced cytotoxicity against cancer cell lines. For instance, the introduction of electron-donating groups increased the potency of certain derivatives .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial effects of thiazole-based compounds against a panel of bacteria. The results indicated that specific structural features contributed to increased antibacterial activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and molecular properties of the target compound with similar thiazole- and triazole-based analogs:
Key Observations :
- Substituent Effects : The target compound’s 2-fluoro-4-(trifluoromethyl)phenyl group introduces steric bulk and electronegativity, which may improve membrane permeability compared to bromophenyl (less electronegative) or methylphenyl (less bulky) analogs .
- Functional Groups: The ethanol moiety at position 5 is conserved in many analogs, suggesting its role in hydrogen bonding or solubility.
- Pharmacological Potential: Sodelglitazar, a complex analog, demonstrates the therapeutic relevance of thiazole derivatives in modulating nuclear receptors (e.g., PPAR), though the target compound’s specific activity remains unexplored .
Q & A
Basic Synthesis: What established synthetic routes are available for 1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol?
Methodological Answer:
The compound can be synthesized via a multi-step approach involving:
Thiazole Core Formation : Reacting 2-fluoro-4-(trifluoromethyl)phenyl-substituted precursors with thiourea derivatives under cyclization conditions to form the 1,3-thiazole ring.
Ethanol Side-Chain Introduction : Functionalization of the thiazole ring at the 5-position using hydroxyethylation reagents (e.g., ethylene oxide derivatives) under basic conditions.
Catalytic Optimization : Heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 solvent at 70–80°C improves reaction efficiency and yield .
Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by recrystallization in aqueous acetic acid for purity .
Advanced Synthesis: How can reaction conditions be systematically optimized for higher yield and reduced byproducts?
Methodological Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., PEG-400) enhance solubility of fluorinated intermediates, while reducing side reactions .
- Catalyst Selection : Acidic clays or zeolites improve regioselectivity during cyclization; kinetic studies using HPLC can identify optimal catalyst loading .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes thermal decomposition of trifluoromethyl groups.
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, enabling rapid adjustments .
Basic Characterization: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3250 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include:
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns consistent with the trifluoromethylphenyl-thiazole core .
Advanced Structural Analysis: What computational and crystallographic methods elucidate electronic and spatial properties?
Methodological Answer:
- X-ray Crystallography : Using SHELX software for structure refinement, particularly for resolving fluorine atom positions and thiazole ring planarity .
- Multiwfn Wavefunction Analysis : Calculates electrostatic potential surfaces (EPS) to map nucleophilic/electrophilic regions, critical for understanding reactivity .
- DFT Studies : Models HOMO-LUMO gaps and charge distribution to predict sites for electrophilic substitution or hydrogen bonding .
Biological Evaluation: What in vitro assays are suitable for assessing bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays : Fluorogenic substrates test inhibition of target enzymes (e.g., kinases, proteases) with IC₅₀ determination via dose-response curves .
- Cellular Permeability : Caco-2 cell monolayers assess passive diffusion and efflux ratios (P-gp liability) .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies free fraction, informing pharmacokinetic predictions .
Structure-Activity Relationship (SAR) Studies: How can structural modifications enhance pharmacological properties?
Methodological Answer:
- Phenyl Ring Substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability but may reduce solubility. Parallel synthesis libraries explore substituents at the 2-fluoro and 4-(trifluoromethyl) positions .
- Ethanol Chain Optimization : Etherification or esterification of the hydroxyl group modulates logP and bioavailability. Comparative pharmacokinetic studies in rodent models validate improvements .
- Thiazole Ring Replacements : Pyrazole or oxazole analogs test scaffold flexibility while maintaining target affinity .
Data Contradictions: How to resolve discrepancies in spectroscopic or crystallographic data?
Methodological Answer:
- Cross-Validation : Combine NMR (solution-state) with X-ray diffraction (solid-state) to confirm conformational differences .
- Dynamic NMR Experiments : Variable-temperature ¹H NMR resolves overlapping signals caused by slow rotation of the trifluoromethyl group .
- Computational Validation : Overlay experimental IR/Raman spectra with DFT-simulated vibrational modes to identify misassignments .
Solubility and Stability: What methodologies determine degradation pathways and solubility profiles?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. HPLC-MS identifies degradation products (e.g., oxidation of thiazole or hydrolysis of ethanol chain) .
- Solubility Screening : Shake-flask method in buffers (pH 1–7.4) measures equilibrium solubility. Co-solvent systems (e.g., PEG-400) improve dissolution for in vivo studies .
- Accelerated Stability Testing : ICH guidelines (25°C/60% RH) predict shelf-life, with LC-MS monitoring for impurity formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
